1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
1-(Thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a bicyclic pyrimidinone derivative featuring a cyclopenta[d]pyrimidin core substituted with a thiophen-2-ylmethyl group at position 1 and a thioxo (C=S) group at position 2.
Properties
IUPAC Name |
4-sulfanylidene-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c15-12-13-11(16)9-4-1-5-10(9)14(12)7-8-3-2-6-17-8/h2-3,6H,1,4-5,7H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWXOCUFKPNRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves the condensation of a thiophene derivative with a cyclopentapyrimidine precursor. One common method is the Paal-Knorr synthesis, which allows the generation of thiophenes by condensation of a 1,4-dicarbonyl compound in the presence of a sulfur source such as phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Paal-Knorr synthesis for large-scale production. This would include the use of efficient sulfurizing agents and reaction conditions that maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Oxidation
The thiophene ring undergoes oxidation to form sulfoxides or sulfones under specific conditions. Common oxidizing agents include:
-
Hydrogen peroxide
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m-Chloroperbenzoic acid
| Reaction Type | Reagent/Conditions | Product Type | References |
|---|---|---|---|
| Oxidation | H₂O₂, neutral pH | Thiophene sulfoxide | |
| Oxidation | mCPBA, inert solvent | Thiophene sulfone |
Reduction
The compound can be reduced to modify the thiophene or pyrimidine rings:
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Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the thioxo group or ring systems.
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Hydrogenation (e.g., catalytic hydrogenation) may saturate unsaturated bonds.
| Reaction Type | Reagent/Conditions | Product Type | References |
|---|---|---|---|
| Reduction | LiAlH₄, THF | Saturated thiophene/pyrimidine | |
| Reduction | NaBH₄, methanol | Partially reduced thioxo group |
Substitution Reactions
The thiophene ring undergoes electrophilic or nucleophilic substitution :
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Halogenation (e.g., bromine, iodine) introduces halogen atoms.
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Organolithium reagents (e.g., Grignard reagents) enable nucleophilic substitution.
| Reaction Type | Reagent/Conditions | Product Type | References |
|---|---|---|---|
| Electrophilic substitution | Br₂, FeBr₃ | Halogenated thiophene | |
| Nucleophilic substitution | CH₃Li, THF | Alkyl-substituted thiophene |
Cyclocondensation
The synthesis of the pyrimidine core involves cyclocondensation of thiourea derivatives with carbonyl compounds (e.g., aldehydes, ketones). This forms a six-membered ring fused to the cyclopentane structure .
Thiophene Ring Reactivity
The thiophene moiety reacts via aromatic electrophilic substitution , influenced by:
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Electron-donating groups (e.g., methyl, alkyl) activating the ring.
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Electron-withdrawing groups (e.g., thioxo group) deactivating the ring.
Biological Activity
Studies on analogous thioxo pyrimidines indicate:
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Anticancer activity : Some derivatives inhibit tumor growth by targeting kinases or DNA replication .
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Anti-inflammatory effects : Interaction with enzymes like COX-2 or lipoxygenase .
Structural Insights
Spectroscopic data (IR, NMR, MS) confirm structural features:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
A notable application of thienopyrimidine derivatives is their effectiveness against mycobacterial infections such as tuberculosis. Compounds similar to 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one have been explored for their ability to combat Mycobacterium tuberculosis, which poses significant challenges due to its resistance mechanisms .
Synthesis and Structure-Activity Relationship
Anti-inflammatory Properties
In a comparative study, several thienopyrimidine derivatives were evaluated for their analgesic activity using standard models. The results indicated that these compounds could serve as effective alternatives to conventional analgesics while potentially offering fewer side effects .
- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yiel
Mechanism of Action
The mechanism of action of 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes or receptors, leading to its bioactive effects. The compound may also interact with cellular pathways involved in inflammation, apoptosis, or cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
1-(4-Methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Key Difference : Replaces the thiophen-2-ylmethyl group with a 4-methoxybenzyl substituent.
- No direct melting point or yield data are available, but similar cyclopenta[d]pyrimidinones (e.g., 4f and 4g in ) exhibit high melting points (241–257°C) and yields (95–96%) under optimized conditions .
4-Phenyl-6-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one (8a)
- Key Difference: A monocyclic pyrimidinone with a phenyl and thiophen-2-yl substituent.
- Physical Properties : Melting point 165–167°C, yield 61%, IR C=O stretch at 1710 cm⁻¹ .
- Comparison : The absence of the cyclopenta ring in 8a reduces ring strain, likely contributing to its lower melting point compared to bicyclic analogues.
Thiophene-Containing Analogues
5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one (5b)
8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione (2)
- Key Features : Fused triazine-pyrimidine system with thiophene.
- Synthesis : Prepared via oxalyl chloride-mediated cyclization (50% yield) .
- Comparison : The triazine ring introduces additional hydrogen-bonding sites, which may enhance crystallinity compared to the target compound.
Catalytic Systems
- Poly(ethylene)glycol/AlCl3: Used for synthesizing cyclopenta[d]pyrimidinones (e.g., 4f and 4g) with yields up to 96% and reaction times of 2–2.2 hours .
- Potassium Phthalimide (PPI): Achieves solvent-free synthesis of cyclopenta[d]pyrimidinones with yields of 85–92% (Table 2, ) .
Substituent Effects on Reactivity
Spectral and Crystallographic Data
IR and NMR Trends
- Thioxo Group : IR stretches for C=S typically appear at 1200–1250 cm⁻¹, distinct from C=O stretches (1660–1710 cm⁻¹) in oxo-analogues .
- Thiophene Protons : In ^1H NMR, thiophene-H signals resonate between δ 7.2–7.6 ppm, as seen in compounds 5b and 8a .
Crystallographic Insights
- Thiophene Ring Orientation : In benzimidazole-thiophene hybrids (), dihedral angles between thiophene and core rings range from 36–39°, influencing molecular packing and solubility .
Biological Activity
1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, anti-inflammatory, and analgesic activities based on available literature.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring and a cyclopenta[d]pyrimidinone core. Its molecular formula is with a molecular weight of approximately 232.30 g/mol.
Antimicrobial Activity
Studies have shown that thiophene derivatives possess significant antimicrobial properties. For instance, compounds similar to 1-(thiophen-2-ylmethyl)-4-thioxo have been evaluated for their effectiveness against various bacterial strains:
| Compound | Target Bacteria | Activity |
|---|---|---|
| 1-(thiophen-2-ylmethyl)-4-thioxo | E. coli | Active |
| 1-(thiophen-2-ylmethyl)-4-thioxo | B. subtilis | Active |
| 1-(thiophen-2-ylmethyl)-4-thioxo | P. aeruginosa | Active |
These findings suggest that the compound may exhibit broad-spectrum antibacterial activity, similar to other thiophene derivatives which have been documented to show efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been reported that thiophene derivatives can inhibit cell growth in cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (colon cancer) | 3.29 | |
| MCF-7 (breast cancer) | 0.28 | |
| A549 (lung cancer) | 0.52 |
The structure–activity relationship indicates that modifications on the thiophene ring significantly influence the anticancer activity, with certain substitutions enhancing efficacy against specific cancer types.
Anti-inflammatory Activity
Thiophene-containing compounds have also been investigated for their anti-inflammatory properties. The inhibition of mPGES-1, an enzyme involved in prostaglandin E2 synthesis linked to inflammation and cancer, has been highlighted as a therapeutic target:
| Compound | Inhibition Activity (IC50) |
|---|---|
| 1c (related derivative) | Low micromolar range |
Inhibiting mPGES-1 could provide therapeutic benefits in conditions like arthritis and cancer by selectively affecting inflammatory pathways without compromising other physiological functions .
Analgesic Activity
Analgesic effects have been observed in related thiophene derivatives through various assays:
| Compound | Test Methodology | Result |
|---|---|---|
| Various thiophene derivatives | Hot plate test & writhing test in mice | Significant analgesic effects noted |
The compounds demonstrated increased latency times in pain response tests compared to control groups, indicating potential central analgesic activity .
Case Studies
Several case studies have reported on the synthesis and evaluation of thiophene-based compounds:
- Study on Antimicrobial Activity : A series of synthesized thiophene derivatives were screened for antibacterial activity against E. coli and S. aureus, with several compounds showing promising results.
- Anticancer Evaluation : Research focused on the cytotoxicity of modified thiophenes against various cancer cell lines revealed that specific structural modifications led to enhanced potency.
- Analgesic Testing : Compounds were tested in vivo for their analgesic properties using established pain models, demonstrating significant efficacy compared to standard analgesics.
Q & A
Q. What are the common synthetic methodologies for preparing this compound and related dihydropyrimidine derivatives?
Answer: Synthesis typically involves multicomponent or cyclization reactions. Key methods include:
- One-pot condensation : Refluxing thiophene derivatives with ketones and thiourea analogs in polar solvents like acetone or ethanol. For example, achieved a 62% yield using 4-chloroaniline, 4-methylpent-3-en-2-one, and KSCN in acetone .
- Stepwise cyclization : Guanidine hydrochloride with KOH in ethanol (50% yield, ) .
- Catalytic acid-assisted synthesis : p-Toluenesulfonic acid (p-TSA) in one-step reactions () .
Q. Table 1. Synthetic Methodologies Comparison
| Reagents | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloroaniline, ketone | Acetone | KSCN | 62 | |
| Guanidine HCl, KOH | Ethanol | - | 50 | |
| Aldehyde, thiourea | - | p-TSA | - |
Q. What analytical techniques confirm the compound’s structure and purity?
Answer:
- X-ray crystallography : Resolves conformational details (e.g., envelope-shaped dihydropyrimidine ring with 89.42° dihedral angle between rings, ) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., thiophene methylene protons at δ 4.2–4.5 ppm, ) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks in ) .
- Elemental analysis : Confirms purity via C, H, N, S percentages (e.g., 58.53% C in ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Catalyst screening : p-TSA () enhances cyclization efficiency .
- Solvent polarity : Acetone improves intermediate solubility (), while ethanol aids byproduct removal () .
- Reaction time : 3-hour reflux in vs. 2–3 hours in .
- Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and solvent ratios identifies optimal conditions.
Q. What computational strategies predict drug-like properties and bioavailability?
Answer:
Q. How are antitumor and toxicity profiles evaluated experimentally?
Answer:
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
Answer:
Q. What role does conformational analysis play in understanding bioactivity?
Answer:
Q. How are byproducts or side reactions managed during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
